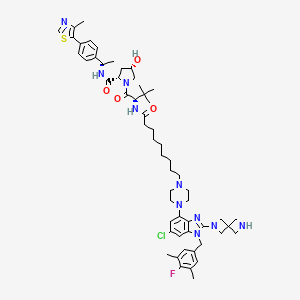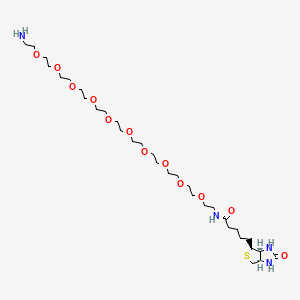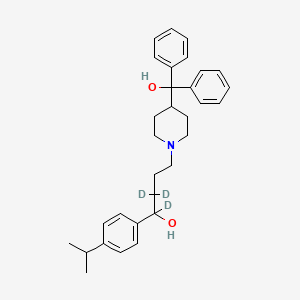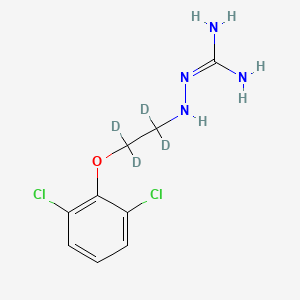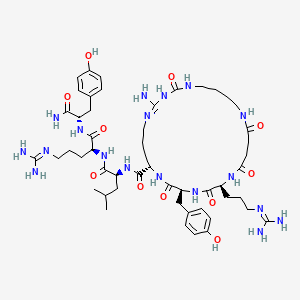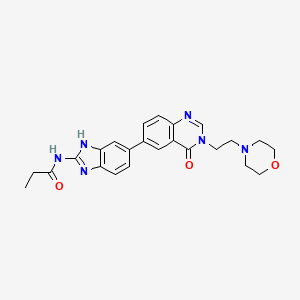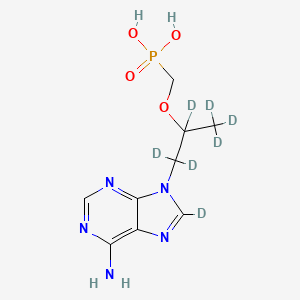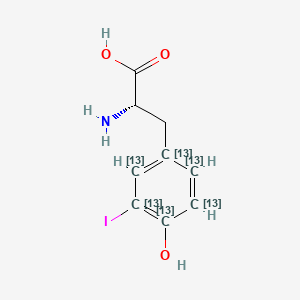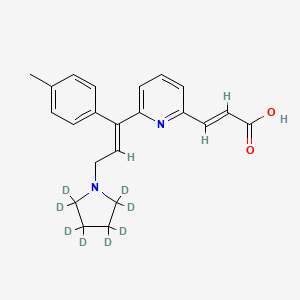
Acrivastine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acrivastine-d8 is a deuterated form of acrivastine, an antihistamine agent used for the symptomatic relief of seasonal allergic rhinitis such as sneezing, rhinorrhea, pruritus, lacrimation, and nasal congestion . As a triprolidine analog, acrivastine functions by blocking the action of histamine at the H1 receptor, thereby preventing the symptoms associated with histamine release .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of acrivastine involves a palladium-catalyzed coupling reaction. The process begins with p-methyl benzoyl hydrazone and alpha-halogenated pyridine as raw materials . The reaction conditions are mild, and the method avoids the use of dangerous reagents like butyl lithium, making it safer for industrial production . The reaction is efficient, with a short time requirement and high yield .
Industrial Production Methods
In industrial settings, acrivastine is often produced in combination with pseudoephedrine to create sustained-release tablets. The process involves mixing the active components with fillers and framework materials, followed by granulation, drying, and compression into tablets . This method ensures a long duration of action, slow release, and minimal adverse reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Acrivastine undergoes various chemical reactions, including:
Oxidation: Acrivastine can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert acrivastine into its reduced forms.
Substitution: Acrivastine can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of acrivastine, such as oxides, reduced forms, and substituted compounds .
Applications De Recherche Scientifique
Acrivastine-d8 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of acrivastine under different conditions.
Biology: Employed in biological studies to understand its interaction with histamine receptors.
Medicine: Investigated for its efficacy in treating allergic conditions and its pharmacokinetics.
Industry: Utilized in the development of sustained-release formulations for better therapeutic outcomes
Mécanisme D'action
Acrivastine-d8 exerts its effects by blocking the H1 receptor, preventing histamine from binding and causing allergic symptoms . This action inhibits pruritis, vasodilation, hypotension, edema, bronchoconstriction, and tachycardia . The molecular target is the histamine H1 receptor, and the pathway involves the inhibition of histamine-mediated responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: Another second-generation antihistamine with a longer duration of action.
Loratadine: Known for its non-sedating properties and once-daily dosing.
Diphenhydramine: A first-generation antihistamine with sedative effects
Uniqueness
Acrivastine-d8 is unique due to its rapid onset of action and low sedative potential. Unlike cetirizine or loratadine, which are taken once daily, acrivastine can be taken up to three times a day, providing flexibility in dosing .
Propriétés
Formule moléculaire |
C22H24N2O2 |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
(E)-3-[6-[(E)-1-(4-methylphenyl)-3-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)prop-1-enyl]pyridin-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26/h4-13H,2-3,14-16H2,1H3,(H,25,26)/b12-11+,20-13+/i2D2,3D2,14D2,15D2 |
Clé InChI |
PWACSDKDOHSSQD-FLUHWMMLSA-N |
SMILES isomérique |
[2H]C1(C(C(N(C1([2H])[2H])C/C=C(\C2=CC=C(C=C2)C)/C3=CC=CC(=N3)/C=C/C(=O)O)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![alpha-[4-(2-Dimethylaminoethoxy)phenyl]stilbene-d6](/img/structure/B12419186.png)
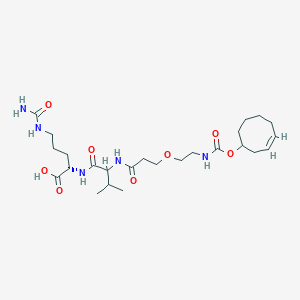
![[4-[(E)-2-(3-fluoro-5-hydroxyphenyl)ethenyl]phenyl] acetate](/img/structure/B12419205.png)

